acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
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Overview
Description
Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is a complex organic compound that features a tetrazole ring, which is often used as a bioisostere for carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of various functional groups. Common reagents used in these reactions include azides, nitriles, and catalysts such as copper or zinc salts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Valsartan: A well-known antihypertensive drug that also contains a tetrazole ring.
Losartan: Another antihypertensive agent with a similar structure.
Candesartan: A compound used to treat high blood pressure and heart failure.
Uniqueness
Its tetrazole ring provides stability and resistance to metabolic degradation, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C26H31N5O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C2H2/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-2/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);1-2H/t22-;/m0./s1 |
InChI Key |
ODCVJGRMLWFCHY-FTBISJDPSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.C#C |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.C#C |
Origin of Product |
United States |
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